Product packaging for calcium;2-aminobenzoate(Cat. No.:CAS No. 14342-65-5)

calcium;2-aminobenzoate

Cat. No.: B12683097
CAS No.: 14342-65-5
M. Wt: 176.21 g/mol
InChI Key: OXYJRVWQFJJVLQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Aminobenzoate Ligands in Coordination Chemistry

Aminobenzoate ligands are derived from aminobenzoic acids, which are aromatic carboxylic acids containing an amine group. hmdb.ca These ligands are versatile in coordination chemistry because they possess two potential donor sites: the carboxylate group (-COO⁻) and the amino group (-NH₂). iucr.orgnih.gov This allows them to bind to metal ions in various modes, such as monodentate (binding through one atom), bidentate (binding through two atoms), or bridging (connecting multiple metal centers). researchgate.net

The coordination versatility of aminobenzoate ligands is a key factor in the construction of metal-organic frameworks (MOFs) and coordination polymers. iucr.orgnih.gov The specific isomer of the aminobenzoic acid (ortho, meta, or para) influences the geometry of the resulting complex and, consequently, its final structure. The 2-aminobenzoate (B8764639) (anthranilate) ligand, with its adjacent amino and carboxylate groups, is capable of forming stable chelate rings with metal ions. However, in the case of its calcium complex, research indicates that the amino group does not always participate in direct coordination to the metal center. researchgate.net Instead, the carboxylate group's functionality and hydrogen bonding play dominant roles in forming the solid-state network. researchgate.net

Significance of Alkaline Earth Metal Complexes in Supramolecular Architectures

Alkaline earth metals, including calcium (Ca), strontium (Sr), and barium (Ba), are known for forming complexes that can self-assemble into larger, highly ordered structures known as supramolecular architectures. nih.govfrontiersin.org Carboxylic acid ligands are particularly effective in building these structures because they can be fully or partially deprotonated to bind with metal ions and can also act as hydrogen bond donors or acceptors. nih.gov

Due to the larger ionic radius of the Ca²⁺ ion (approximately 0.99 Å), the carboxylate ligand often adopts a bridging binding mode. unigoa.ac.in This bridging capability is fundamental to the formation of extended chain or network structures, a common feature in many calcium-carboxylate coordination polymers. unigoa.ac.inunigoa.ac.in These supramolecular systems are held together by a combination of coordination bonds, hydrogen bonds (e.g., O-H···O and N-H···O), and sometimes weaker interactions like π–π stacking. nih.govnih.gov The resulting architecture is influenced by factors such as the choice of ligand, solvent, and reaction conditions. nih.gov The study of these complexes is significant for designing new materials and understanding self-assembly processes at the molecular level. frontiersin.org

Historical Context of Calcium 2-Aminobenzoate Research

The compound calcium 2-aminobenzoate, identified by the CAS Registry Number 14342-65-5, is the calcium salt of 2-aminobenzoic acid (anthranilic acid). nih.gov Early research into aminobenzoates often stemmed from their biological relevance and potential applications. For instance, para-aminobenzoic acid (PABA), an isomer of anthranilic acid, was studied in early vitamin research, sometimes in conjunction with calcium salts like calcium pantothenate. nih.gov

Specific investigation into the coordination chemistry of alkaline earth metal 2-aminobenzoates gained momentum with the advancement of structural determination techniques like single-crystal X-ray diffraction. A notable study detailed the synthesis and structural characterization of a series of 2-aminobenzoate complexes with divalent alkaline earth metals (Mg, Ca, Sr, Ba). researchgate.net This research provided definitive structural data for the calcium complex, revealing it as a polymeric species with the formula [Ca(2-aba)₂(OH₂)₃]∞. researchgate.net It was established that the calcium ion is seven-coordinated, exclusively by oxygen atoms from the carboxylate groups and water molecules, forming a polymeric network. researchgate.net This foundational work clarified the specific coordination environment of calcium in this complex, distinguishing it from its strontium and barium analogues where the amino group does participate in bonding. researchgate.net

Research Findings on Calcium(II) 2-Aminobenzoate

Detailed structural analysis has provided key insights into the coordination environment of calcium(II) 2-aminobenzoate.

PropertyFindingSource
Chemical Formula [Ca(2-aba)₂(OH₂)₃]∞ researchgate.net
Coordination Number 7 researchgate.net
Coordinating Atoms Heptacoordinated exclusively by Oxygen donors. researchgate.net
Ligand Binding The carboxylate groups exhibit both chelating and bridging coordination modes. The amino group does not bind to the metal center. researchgate.net
Structure Type Polymeric network in the solid state. researchgate.net
Stabilizing Interactions The network is stabilized by O-H···O and N-H···O hydrogen bonding interactions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6CaNO2+ B12683097 calcium;2-aminobenzoate CAS No. 14342-65-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14342-65-5

Molecular Formula

C7H6CaNO2+

Molecular Weight

176.21 g/mol

IUPAC Name

calcium;2-aminobenzoate

InChI

InChI=1S/C7H7NO2.Ca/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+2/p-1

InChI Key

OXYJRVWQFJJVLQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])N.[Ca+2]

Related CAS

118-92-3 (Parent)

Origin of Product

United States

Synthetic Methodologies for Calcium 2 Aminobenzoate Complexes

Solution-Phase Synthesis Routes

Solution-phase synthesis is the predominant method for preparing calcium 2-aminobenzoate (B8764639). This approach allows for controlled reaction conditions and the formation of crystalline products.

The synthesis of calcium 2-aminobenzoate typically involves the reaction between a calcium salt and 2-aminobenzoic acid (also known as anthranilic acid). The most common calcium precursors are calcium chloride dihydrate (CaCl₂) or calcium acetate. nih.gov The reaction proceeds by treating the calcium salt with 2-aminobenzoic acid in a specific molar ratio.

Research has established that a 1:2 stoichiometric ratio of the metal salt to 2-aminobenzoic acid is optimal for the formation of the desired complex, [Ca(2-aba)₂(OH₂)₃]∞. nih.gov This ratio ensures the complete reaction of the calcium ions with the aminobenzoate ligands.

Reactant PrecursorLigandStoichiometric Ratio (Metal:Ligand)Resulting Calcium Complex
Calcium Chloride (MCl₂·nH₂O)2-Aminobenzoic Acid (2-abaH)1:2[Ca(2-aba)₂(OH₂)₃]∞
Calcium Acetate2-Aminobenzoic Acid (2-abaH)1:2[Ca(2-aba)₂(OH₂)₃]∞

The choice of solvent and reaction conditions plays a critical role in the successful synthesis of calcium 2-aminobenzoate. The reaction is typically carried out in a mixed solvent system to ensure the solubility of the reactants and facilitate the precipitation of the product.

A common solvent system is a mixture of methanol (B129727) (MeOH), water (H₂O), and ammonia (B1221849) (NH₃). nih.gov The presence of ammonia is crucial as it creates a basic environment, which deprotonates the carboxylic acid group of the 2-aminobenzoic acid, allowing it to coordinate with the calcium ion. The reaction mixture is typically stirred to ensure homogeneity and promote the formation of a microcrystalline product. researchgate.net

ParameterConditionPurpose
Solvent System Methanol/Water/Ammonia (MeOH/H₂O/NH₃)Dissolves reactants and facilitates product formation. nih.gov
pH Basic (due to NH₃)Deprotonates the 2-aminobenzoic acid ligand. nih.gov
Temperature Typically room temperatureStandard condition for this synthesis.
Atmosphere AirThe reaction is not sensitive to air.

Isolation and Purification Techniques

Once the reaction is complete and the product has precipitated, standard laboratory techniques are employed for its isolation and purification. The resulting microcrystalline solid is typically collected by filtration.

To remove any unreacted starting materials or soluble byproducts, the isolated product is washed sequentially with appropriate solvents. A common procedure involves washing the solid with water, followed by a final wash with a volatile organic solvent like ether to facilitate drying. researchgate.net The purified calcium 2-aminobenzoate complex is then dried, often under vacuum, to remove any residual solvent.

Comparative Synthesis of Divalent Alkaline Earth Metal 2-Aminobenzoates

The synthetic methodology used for calcium 2-aminobenzoate can be effectively applied to other divalent alkaline earth metals, namely magnesium (Mg), strontium (Sr), and barium (Ba). nih.gov By using the corresponding metal chlorides (MgCl₂, SrCl₂, BaCl₂) and maintaining the 1:2 metal-to-ligand ratio, the analogous 2-aminobenzoate complexes can be synthesized under similar reaction conditions. nih.gov

While the synthetic route is consistent, the resulting complexes exhibit differences in their structure and composition, particularly in the coordination of water molecules. nih.gov For instance, the magnesium complex is anhydrous, whereas the strontium and barium complexes incorporate water molecules into their coordination spheres, similar to the calcium complex. nih.gov This variation highlights the influence of the metal ion's size and coordination preference on the final product structure.

Metal IonMetal PrecursorResulting Complex FormulaCoordination of Water
Magnesium (Mg²⁺)MgCl₂·nH₂O[Mg(2-aba)₂]Anhydrous nih.gov
Calcium (Ca²⁺)CaCl₂·nH₂O[Ca(2-aba)₂(OH₂)₃]∞Three coordinated water molecules nih.gov
Strontium (Sr²⁺)SrCl₂·nH₂O[[Sr(2-aba)₂(OH₂)₂]·H₂O]∞Two coordinated water molecules and one lattice water molecule nih.gov
Barium (Ba²⁺)BaCl₂·nH₂O[Ba(2-aba)₂(OH₂)]∞One coordinated water molecule nih.gov

Crystallographic and Structural Investigations

Single-Crystal X-ray Diffraction Analysis of [Ca(2-aba)2(OH2)3]∞

Single-crystal X-ray diffraction has been instrumental in elucidating the intricate structural details of the one-dimensional coordination polymer [Ca(2-aba)2(OH2)3]∞. This analysis reveals a complex interplay of coordination bonds and non-covalent interactions that define the material's structure.

In the crystal structure of [Ca(2-aba)2(OH2)3]∞, the calcium(II) ion is heptacoordinated, meaning it is directly bonded to seven other atoms. nih.gov The coordination sphere around the central calcium atom is composed exclusively of oxygen donors. nih.gov These oxygen atoms originate from both the carboxylate groups of the 2-aminobenzoate (B8764639) ligands and the coordinated water molecules. The resulting geometry of the coordination polyhedron around the calcium ion is a distorted arrangement, a common feature for calcium complexes due to the ion's flexible coordination requirements.

Table 1: Selected Bond Lengths for [Ca(2-aba)2(OH2)3]∞

BondLength (Å)
Ca-O1Data not available
Ca-O2Data not available
Ca-O(water)Data not available

Note: Specific bond length data from the primary crystallographic study were not accessible.

The 2-aminobenzoate (2-aba) ligand demonstrates versatile coordination behavior in this structure. The carboxylate group of the ligand engages in both bridging and chelating interactions with the calcium centers. nih.gov In the chelating mode, both oxygen atoms of a single carboxylate group bind to the same calcium ion. In the bridging mode, the carboxylate group connects two different calcium ions, a key feature in the formation of the polymeric chain. This dual coordination role of the carboxylate functionality is crucial for the extension of the structure into a one-dimensional array. nih.gov

The bridging nature of the 2-aminobenzoate ligands is the primary driving force for the formation of one-dimensional polymeric chains. nih.gov Each calcium ion is linked to its neighbors through these carboxylate bridges, creating an infinite chain that extends throughout the crystal lattice. This polymeric nature is a common structural motif for alkaline earth metal carboxylates.

Supramolecular Interactions in the Solid State

Beyond the primary coordination bonds, the crystal structure of [Ca(2-aba)2(OH2)3]∞ is further stabilized by a network of supramolecular interactions, predominantly hydrogen bonds.

An extensive network of hydrogen bonds contributes to the cohesion of the polymeric chains in the solid state. nih.gov These interactions involve the coordinated water molecules and the amino groups of the 2-aminobenzoate ligands as hydrogen bond donors. The acceptors for these hydrogen bonds are the oxygen atoms of the carboxylate groups.

Specifically, O–H⋯O interactions are formed between the hydrogen atoms of the coordinated water molecules and the carboxylate oxygen atoms of neighboring chains. Additionally, N–H⋯O hydrogen bonds are established between the amino groups on the 2-aminobenzoate ligands and the carboxylate oxygen atoms. nih.gov This network of hydrogen bonds effectively links the one-dimensional polymeric chains into a stable three-dimensional supramolecular architecture.

Table 2: Hydrogen Bonding Geometry for [Ca(2-aba)2(OH2)3]∞

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
O(water)-H···O(carboxylate)Data not availableData not availableData not availableData not available
N(amino)-H···O(carboxylate)Data not availableData not availableData not availableData not available

Note: Specific hydrogen bond parameters from the primary crystallographic study were not accessible.

Influence on Overall Crystal Packing and Polymeric Architectures

The solid-state structure of calcium 2-aminobenzoate, formally known as catena-poly[[triaqua-bis(2-aminobenzoato)calcium(II)]], reveals a complex and elegant polymeric architecture. In this structure, the calcium ion (Ca²⁺) is seven-coordinate, or heptacoordinated. The coordination sphere is exclusively composed of oxygen donors. nih.gov Specifically, each calcium center is bonded to three water molecules and two carboxylate groups from the 2-aminobenzoate ligands. nih.gov

Structural Comparison with Isomeric Aminobenzoate Calcium Complexes

The position of the amino group on the benzoate (B1203000) ligand—ortho (2-), meta (3-), or para (4-)—exerts a remarkable influence on the resulting crystal structure of the corresponding calcium complexes. This phenomenon, known as ligand isomerism, directly affects the coordination geometry of the calcium ion and the dimensionality of the polymeric frameworks.

Analysis of 3-Aminobenzoate (B8586502) and 4-Aminobenzoate (B8803810) Calcium Structures

The calcium complex of 3-aminobenzoate, with the formula [Ca(3-aba)₂(H₂O)₂]n, presents a different structural arrangement compared to its 2-amino counterpart. In this meta-isomer, the calcium ion is eight-coordinate (octa-coordinated), adopting a distorted square-antiprismatic geometry. core.ac.uk The coordination environment consists of two oxygen atoms from two water molecules and six oxygen atoms from four different 3-aminobenzoate ligands. core.ac.uk Unlike the 2-aminobenzoate ligand, the 3-aminobenzoate ligand acts in a chelating-bridging tridentate fashion, using both of its carboxylate oxygens and one oxygen from an adjacent ligand to bind to the calcium centers, thereby forming a 1D polymeric chain. core.ac.uk

For the para-isomer, calcium 4-aminobenzoate, the structure is also a one-dimensional polymer with the formula [Ca(4-aba)₂(H₂O)₂]n. Similar to the 3-aminobenzoate complex, the calcium ion is octa-coordinated. Each calcium center is bound to two water molecules and four 4-aminobenzoate ligands. The carboxylate groups of the 4-aminobenzoate ligands bridge adjacent calcium ions, which is a key factor in the formation of the polymeric chain.

Ligand Isomerism Effects on Coordination Geometry and Polymeric Structures

This increase in coordination number can be attributed to the different coordination modes adopted by the ligands. The 2-aminobenzoate ligand acts as a bidentate ligand, symmetrically bridging two calcium ions. core.ac.uk In stark contrast, the 3-aminobenzoate ligand adopts a more complex chelating-bridging tridentate mode. core.ac.uk This allows for a more crowded coordination sphere around the calcium ion, facilitating the increase to octacoordination. The 4-aminobenzoate ligand also facilitates an eight-coordinate environment through its bridging capabilities.

While all three isomers form one-dimensional polymeric chains, the manner of their assembly and the nature of the linkages differ due to these changes in coordination. The steric hindrance and electronic effects imposed by the position of the non-coordinating amino group influence how the carboxylate group can orient itself to bind to the metal centers, leading to these distinct structural outcomes. The stability of these polymeric structures is further enhanced by hydrogen bonding and, in the case of the 3-aminobenzoate complex, π-π stacking interactions between the aromatic rings. core.ac.uk

Interactive Data Table: Structural Comparison of Calcium Aminobenzoate Isomers

FeatureCalcium 2-aminobenzoateCalcium 3-aminobenzoateCalcium 4-aminobenzoate
Formula [Ca(2-aba)₂(H₂O)₃]n[Ca(3-aba)₂(H₂O)₂]n[Ca(4-aba)₂(H₂O)₂]n
Coordination No. 788
Ca²⁺ Geometry HeptacoordinatedDistorted Square-AntiprismaticOctacoordinated
Ligand Mode Bidentate BridgingChelating-Bridging TridentateBridging
Amino Group Non-coordinatingNon-coordinatingNon-coordinating
Structure Type 1D Polymeric Chain1D Polymeric Chain1D Polymeric Chain

Spectroscopic Characterization of Calcium 2 Aminobenzoate

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Coordination Confirmation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the coordination environment of the 2-aminobenzoate (B8764639) ligand with the calcium ion. The analysis focuses on the vibrational modes of the carboxylate (COO⁻) and amino (NH₂) groups, as these are directly involved in bonding with the calcium.

When 2-aminobenzoic acid forms a salt with calcium, the proton from the carboxylic acid group is lost, forming a carboxylate anion. This change is readily observable in the IR spectrum. The characteristic C=O stretching vibration of the carboxylic acid dimer, typically found around 1662 cm⁻¹, disappears. researchgate.net In its place, two new distinct bands appear, corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group. researchgate.net

The positions of these bands, and the separation between them (Δν = νₐₛ(COO⁻) - νₛ(COO⁻)), provide insight into the nature of the metal-carboxylate interaction. In calcium 2-aminobenzoate, the interaction is primarily ionic. The νₐₛ(COO⁻) band is expected to appear in the range of 1506-1534 cm⁻¹, while the νₛ(COO⁻) band is observed between 1383 and 1424 cm⁻¹. researchgate.net

The amino group (NH₂) also exhibits characteristic vibrations. The asymmetric and symmetric N-H stretching bands are typically observed between 3300 and 3500 cm⁻¹. researchgate.net The scissoring vibration of the NH₂ group is found near 1630 cm⁻¹. researchgate.net Upon coordination to the calcium ion, shifts in the positions of these bands may occur, often related to changes in hydrogen bonding within the crystal structure. researchgate.net Specifically, the deformation vibrations of the -NH₂ group can shift to higher frequencies due to hydrogen bonding with coordinated water molecules. researchgate.net

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman is sensitive to non-polar bonds and symmetric vibrations. The symmetric stretch of the carboxylate group often produces a strong signal in the Raman spectrum. Aromatic C-H and C=C stretching vibrations of the benzene (B151609) ring are also clearly visible in both IR and Raman spectra.

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
νₐₛ(NH₂)~3460Asymmetric stretching of the amino group.
νₛ(NH₂)~3363Symmetric stretching of the amino group.
νₐₛ(COO⁻)1506 - 1534Asymmetric stretching of the coordinated carboxylate group. researchgate.net
δ(NH₂)~1623Scissoring (bending) of the amino group. researchgate.net
νₛ(COO⁻)1383 - 1424Symmetric stretching of the coordinated carboxylate group. researchgate.net
ν(C-N)1307 - 1308Carbon-Nitrogen stretching vibration. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within the 2-aminobenzoate ligand. The spectrum is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. For calcium 2-aminobenzoate, the UV-Vis spectrum is dominated by the electronic transitions of the aromatic ring and its substituents (the amino and carboxylate groups).

The primary electronic transitions observed are of the π → π* type, which are characteristic of the conjugated π-electron system of the benzene ring. The presence of the amino (-NH₂) and carboxylate (-COO⁻) groups, which act as auxochromes, influences the position and intensity of these absorption bands. These groups can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

The spectrum of 2-aminobenzoic acid in alcohol shows a maximum absorption at 247 nm. nih.gov The formation of the calcium salt is not expected to significantly alter the electronic transitions of the ligand, as the Ca²⁺ ion does not have d-electrons involved in the transitions. Therefore, the UV-Vis spectrum of calcium 2-aminobenzoate should be very similar to that of the 2-aminobenzoate anion in solution. The primary absorption bands are typically found in the ultraviolet region, reflecting the energy required for these electronic excitations.

Transition TypeApproximate λₘₐₓ (nm)Associated Chromophore
π → π~247 nih.govBenzene ring and conjugated system.
n → πLonger wavelength, lower intensityNon-bonding electrons on oxygen and nitrogen.

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. While NMR is typically performed on samples in solution, obtaining spectra for metallic salts like calcium 2-aminobenzoate can be challenging due to solubility limitations in standard NMR solvents. Therefore, the analysis often relies on the well-documented spectra of the parent compound, 2-aminobenzoic acid, to predict the characteristics of the salt. rsc.org

¹H NMR: In the ¹H NMR spectrum of 2-aminobenzoic acid, the most downfield signal is the acidic proton of the carboxylic group, which is broad and disappears upon salt formation. The aromatic protons on the benzene ring typically appear as a complex multiplet pattern between 6.5 and 8.0 ppm. rsc.org The protons of the amino group (-NH₂) also produce a broad signal. Upon deprotonation to form the calcium salt, the key change would be the disappearance of the carboxylic acid proton signal. The chemical shifts of the aromatic protons would experience slight shifts due to the change in the electronic environment resulting from the formation of the carboxylate anion.

¹³C NMR: The ¹³C NMR spectrum of 2-aminobenzoic acid shows distinct signals for each of the seven carbon atoms. rsc.org The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 171.9 ppm. rsc.org The aromatic carbons resonate in the 111-153 ppm region. rsc.org The carbon atom attached to the amino group (C2) is found at approximately 152.9 ppm, while the carbon attached to the carboxyl group (C1) is at about 111.9 ppm. rsc.org When calcium 2-aminobenzoate is formed, the chemical shift of the carboxylate carbon (C7) is expected to shift slightly upfield compared to the protonated acid, reflecting the increased electron density on the carboxylate group. The shifts of the aromatic carbons would also be subtly affected.

Reference NMR Data for 2-Aminobenzoic Acid rsc.org

NucleusChemical Shift (δ, ppm)Description
¹H~5.2 (broad)Amino (NH₂) protons.
¹H6.5 - 7.9Aromatic (C₆H₄) protons.
¹H>10 (broad)Carboxylic acid (COOH) proton (absent in calcium salt).
¹³C~171.9Carboxylic acid carbon (C=O).
¹³C~152.9Aromatic carbon attached to NH₂.
¹³C111.9 - 135.3Other aromatic carbons.

Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) for Characterizing Coordinated and Lattice Water Loss

Thermogravimetric analysis is a key method for studying the dehydration of hydrated metal complexes. The process typically occurs in distinct stages, allowing for the differentiation between loosely bound lattice water and more tightly bound coordinated water molecules.

For the related magnesium anthranilate complex, which crystallizes as a hexahydrate, TGA data reveals a clear, single-step dehydration process. The six molecules of water are lost in a narrow temperature range of 105–125 °C researchgate.netresearchgate.net. This sharp transition suggests that the water molecules are energetically equivalent, which is consistent with the known structure, Mg(H₂O)₆₂, where all six water molecules are directly coordinated to the magnesium ion, and the anthranilate anions are not part of the primary coordination sphere researchgate.netresearchgate.net.

In the case of calcium;2-aminobenzoate (B8764639) and the other heavier alkaline earth metal complexes (strontium and barium), the water molecules are expected to be lost upon heating as well. However, the bonding characteristics differ from the magnesium analogue, with the anthranilate ligand typically participating in the coordination sphere of the larger metal ions researchgate.net. This can lead to the presence of both coordinated and lattice water, which would be lost at different temperature ranges during thermal analysis. The initial mass loss at lower temperatures generally corresponds to the removal of lattice water, while the loss of water molecules directly bonded to the calcium ion requires higher temperatures.

Table 1: Dehydration Data for Alkaline Earth Metal 2-Aminobenzoate Hydrates

CompoundHydration StateDehydration Temperature Range (°C)Notes
Magnesium;2-aminobenzoateHexahydrate105–125Single-step loss of 6 coordinated water molecules. researchgate.netresearchgate.net
Calcium;2-aminobenzoateHydratedNot specified in sourcesDehydration occurs in stages, corresponding to lattice and/or coordinated water.

Analysis of Thermal Decomposition Products and Residues

Following dehydration, the anhydrous metal 2-aminobenzoate complex remains stable until a higher temperature, at which point the organic ligand begins to decompose. The nature of the decomposition products and the final residue is highly dependent on the metal ion and the surrounding atmosphere (e.g., inert or oxidative).

For anhydrous magnesium;2-aminobenzoate, thermal decomposition begins at approximately 415 °C and is complete by 450 °C researchgate.net. Studies on related alkaline earth metal p-aminobenzoates suggest a decomposition pathway that involves the breakdown of the aromatic ring and the carboxylate group. The gaseous products evolved during this process typically include water, carbon dioxide, carbon monoxide, and aniline.

A key feature in the decomposition of calcium, strontium, and barium aminobenzoate complexes is the formation of a stable intermediate: the corresponding metal carbonate (e.g., CaCO₃). This intermediate is formed after the initial breakdown of the organic ligand. The metal carbonate then requires a significantly higher temperature to decompose into the final residue, the metal oxide (e.g., CaO).

The proposed decomposition pathway for this compound is as follows:

Dehydration: Ca(C₇H₆NO₂)₂·nH₂O(s) → Ca(C₇H₆NO₂)₂(s) + nH₂O(g)

Ligand Decomposition: Ca(C₇H₆NO₂)₂(s) → CaCO₃(s) + volatile organic products (e.g., aniline, CO)

Carbonate Decomposition: CaCO₃(s) → CaO(s) + CO₂(g)

The final residue is therefore the respective alkaline earth metal oxide, although obtaining this final product requires heating to temperatures often exceeding 800-900 °C for calcium carbonate.

Comparison of Thermal Behavior with Related Alkaline Earth Metal Complexes

The thermal stability of alkaline earth metal complexes, including the 2-aminobenzoates, follows a distinct trend that is directly related to the properties of the metal cation. Generally, thermal stability increases down the group from magnesium to barium.

This trend is explained by the concept of polarizing power of the cation. The magnesium ion (Mg²⁺) is the smallest cation in the group and has the highest charge density. This allows it to strongly polarize the electron cloud of the 2-aminobenzoate anion, weakening the bonds within the ligand and thus lowering the temperature required for its decomposition. As one moves down the group, the ionic radius of the cation increases (Ca²⁺ < Sr²⁺ < Ba²⁺), leading to a decrease in charge density and polarizing power. Consequently, the bonds within the organic ligand are less distorted, and the complexes become more resistant to thermal decomposition, requiring higher temperatures to break down.

The anhydrous magnesium;2-aminobenzoate is stable up to 415 °C researchgate.net. It is expected that the decomposition temperatures for the anhydrous calcium, strontium, and barium analogues will be progressively higher. This increased stability is a well-documented trend for other salts of the alkaline earth metals, such as their carbonates and nitrates. chemguide.co.uk

Table 2: Comparative Thermal Stability of Anhydrous Alkaline Earth Metal 2-Aminobenzoates

CompoundDecomposition Onset (°C)Intermediate ResidueFinal ResidueExpected Stability Trend
Magnesium;2-aminobenzoate~415MgO (direct)MgOLeast Stable
This compound> 415 (expected)CaCO₃CaO
Strontium;2-aminobenzoateHigher than Ca (expected)SrCO₃SrO
Barium;2-aminobenzoateHigher than Sr (expected)BaCO₃BaOMost Stable

Theoretical and Computational Studies of Calcium 2 Aminobenzoate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding

DFT studies on various metal anthranilate complexes have been performed to optimize their structures and understand their electronic properties. atu.ie For the 2-aminobenzoate (B8764639) ligand, the carboxylate group (-COO⁻) and the amino group (-NH₂) are the primary sites of interaction with the calcium ion. The coordination of the calcium ion with the ligand would involve the transfer of electron density from the oxygen atoms of the carboxylate group and potentially the nitrogen atom of the amino group to the calcium ion. This interaction is primarily electrostatic in nature, characteristic of the bonding between a hard acid like Ca²⁺ and hard bases like the oxygen and nitrogen donor atoms.

The geometry of the coordination around the calcium center would significantly influence the electronic structure. In many calcium coordination compounds, the calcium ion exhibits a high coordination number, often ranging from 6 to 8. pleiades.online The specific coordination geometry in solid-state calcium 2-aminobenzoate would be a key determinant of its electronic properties.

Investigation of Intermolecular Forces and Hydrogen Bonding Energies

The supramolecular architecture of calcium 2-aminobenzoate in the solid state is dictated by a combination of ionic interactions between the Ca²⁺ and 2-aminobenzoate ions, as well as intermolecular forces, most notably hydrogen bonding. The 2-aminobenzoate ligand possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the carboxylate oxygen atoms).

In the crystal structure of 2-aminobenzoic acid itself, extensive hydrogen bonding is a dominant feature. nih.gov When calcium is introduced, the carboxylate group is deprotonated, and the primary coordination to the calcium ion is established. However, the amino group remains a potent hydrogen bond donor. It can form hydrogen bonds with the carboxylate oxygen atoms of neighboring 2-aminobenzoate ligands, creating a network of interactions that contribute to the stability of the crystal lattice.

Molecular Modeling of Polymeric Architectures and Supramolecular Assembly

Calcium ions are well-known for their ability to form coordination polymers, where the metal centers are bridged by ligands to create one-, two-, or three-dimensional networks. nih.gov Given that the 2-aminobenzoate ligand has two distinct functional groups capable of coordination (the carboxylate and amino groups), it can potentially act as a bridging ligand, leading to the formation of a polymeric structure.

Molecular modeling techniques, including molecular mechanics and molecular dynamics, can be employed to simulate the formation and predict the structures of such polymeric architectures. These models can provide insights into the preferred coordination modes of the 2-aminobenzoate ligand and the resulting topology of the coordination polymer. For instance, a study on a calcium(II) coordination polymer with the isomeric 4-aminobenzoate (B8803810) ligand revealed direct coordination of the ligand to the metal ion, forming a polymeric chain. researchgate.net Similar principles would apply to the 2-aminobenzoate system.

The supramolecular assembly is not limited to the formation of covalent-like coordination bonds. The interplay of the coordination bonds with the weaker intermolecular forces, such as hydrogen bonding and potential π-π stacking interactions between the aromatic rings of the 2-aminobenzoate ligands, governs the final three-dimensional structure. Computational models can help to visualize and analyze these complex assemblies, providing a deeper understanding of the structure-property relationships in solid-state calcium 2-aminobenzoate.

Advanced Materials Science Research Directions

Exploration of Calcium 2-Aminobenzoate (B8764639) in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Calcium-based MOFs (Ca-MOFs) are gaining significant attention due to calcium's natural abundance, low cost, and biocompatibility, making them highly suitable for biological and environmental applications. nih.govresearchgate.net While the use of 2-aminobenzoate as a linker in Ca-MOFs is still an emerging area, its potential can be inferred from the broader research on calcium carboxylate coordination polymers and MOFs. unigoa.ac.inias.ac.in

The synthesis of Ca-MOFs is often accomplished through hydrothermal or solvothermal methods, where a mixture of a calcium salt and an organic linker is heated in a solvent-filled autoclave. nih.govrsc.org These techniques allow for the crystallization of complex, extended networks. nih.gov The large ionic radius and flexible coordination number of the Ca(II) ion, typically ranging from six to eight but can be as high as ten, often lead to the formation of dense phases or layered structures rather than highly porous frameworks. nih.govresearchgate.netunigoa.ac.in However, careful selection of ligands and synthetic conditions can yield stable, porous architectures.

The 2-aminobenzoate ligand offers unique features for MOF design:

Dual Functional Groups: It possesses both a carboxylate group for binding to the calcium center and an amino group. The amino group can act as a hydrogen bond donor, potentially directing the framework's assembly and enhancing its stability through intramolecular and intermolecular hydrogen bonds. nih.gov

Chelation and Bridging: The ortho-position of the amino and carboxylate groups allows for potential chelation to a single metal center or, more commonly, bridging between multiple calcium centers to build extended structures.

Post-Synthetic Modification: The reactive amino group provides a site for post-synthetic modification, allowing for the introduction of new functionalities into the MOF structure after its initial synthesis.

While specific examples of MOFs constructed solely with calcium and 2-aminobenzoate are not yet widely reported, the principles are well-established in related systems. For instance, various aminobenzoate and nitrobenzoate isomers have been successfully used to create one-dimensional (1D) and two-dimensional (2D) coordination polymers with calcium, demonstrating the viability of these types of linkers. unigoa.ac.inias.ac.inresearchgate.net

Table 1: Common Synthesis Methods for Calcium-Based MOFs

MethodDescriptionTypical ConditionsRef.
Hydrothermal Uses water as the solvent in a sealed, heated vessel (autoclave). The increased temperature and pressure facilitate the dissolution and crystallization of reactants.Temperature: >100 °C rsc.orgresearchgate.net
Solvothermal Similar to the hydrothermal method, but uses an organic solvent or a mixture of solvents instead of water.Temperature: 120 °C for several days nih.gov

Potential as Precursors for Calcium-Based Inorganic Materials

Calcium 2-aminobenzoate serves as a promising single-source precursor for the synthesis of calcium-based inorganic materials, particularly calcium oxide (CaO). The thermal decomposition of metal-organic compounds is a well-established route to produce pure-phase metal oxides with controlled morphology and particle size. researchgate.net

The process involves heating the calcium 2-aminobenzoate compound to a sufficiently high temperature in a controlled atmosphere (calcination). During this process, the organic ligand (2-aminobenzoate) decomposes and is eliminated as volatile gases, leaving behind the inorganic calcium component, which typically forms calcium carbonate (CaCO₃) as an intermediate before converting to calcium oxide (CaO) at higher temperatures. unigoa.ac.inchembam.com

Decomposition Pathway (General):

Ca(C₇H₆NO₂)₂(s) → CaCO₃(s) + Gaseous organic byproducts

CaCO₃(s) → CaO(s) + CO₂(g)

This precursor method offers several advantages for producing advanced inorganic materials:

High Purity: Using a single, pure precursor can lead to a final product with very low levels of impurities.

Control over Nanostructure: The decomposition of the well-defined crystalline structure of the precursor can result in nanostructured materials, such as nanoparticles, with high surface areas and reactivity. researchgate.net Various synthesis methods like Pechini and sol-gel can be used to create CaO nanoparticles from different calcium precursors. scielo.orgmdpi.com

Homogeneity: The atomic-level mixing of components in the precursor ensures a homogeneous final product.

Thermogravimetric analysis (TGA) is a key technique used to study these decomposition processes. ebatco.com For example, studies on related calcium carboxylate compounds, such as calcium oxalate (B1200264) monohydrate and calcium nitrobenzoates, show distinct, stepwise mass losses corresponding to the removal of water, decomposition of the organic moiety, and the final conversion of calcium carbonate to calcium oxide at temperatures often exceeding 600-800°C. unigoa.ac.inebatco.comresearchgate.netnetzsch.com It is expected that calcium 2-aminobenzoate would follow a similar decomposition pattern, ultimately yielding pure CaO. unigoa.ac.in

Table 2: Thermal Decomposition Steps of Common Calcium Precursors

PrecursorStep 1 ProductApprox. Temp. (°C)Step 2 ProductApprox. Temp. (°C)Final ProductApprox. Temp. (°C)Ref.
CaC₂O₄·H₂O CaC₂O₄~170-250CaCO₃~500CaO>600 ebatco.comnetzsch.com
Ca(NO₃)₂·4H₂O Ca(NO₃)₂50-220--CaO~540-580 researchgate.net
CaCO₃ ----CaO>600-850 chembam.com

Tailoring Coordination Polymer Properties through Ligand Modification and Synthetic Control

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The properties of these materials are intrinsically linked to their structure, which can be precisely tuned by modifying the chemical components or the reaction conditions. Calcium(II) is particularly versatile in this regard due to its flexible coordination sphere. unigoa.ac.inlew.ro

Ligand Modification: The structure of the 2-aminobenzoate ligand itself can be modified to control the resulting polymer's architecture. The introduction of different functional groups onto the aromatic ring can influence steric hindrance, electronic properties, and intermolecular interactions like hydrogen bonding. For instance, the position of the amino group is critical; isomers such as 3-aminobenzoate (B8586502) or 4-aminobenzoate (B8803810), when coordinated to calcium, can lead to different polymeric structures compared to the 2-aminobenzoate isomer due to altered steric and electronic effects. ias.ac.in The presence of the amino group can also facilitate the formation of hydrogen bonds, which play a crucial role in assembling and stabilizing the final supramolecular structure. nih.govnih.gov

Synthetic Control: In addition to ligand design, the final structure of a calcium 2-aminobenzoate coordination polymer can be controlled by manipulating the synthetic conditions:

Solvent System: The choice of solvent can affect the solubility of the reactants and intermediates, influencing the final crystal structure.

Temperature and Pressure: In hydrothermal or solvothermal synthesis, temperature and pressure are key parameters that control the kinetics and thermodynamics of crystal formation, potentially leading to different polymorphs or structures. nih.gov

pH: The pH of the reaction mixture can alter the protonation state of the 2-aminobenzoate ligand, affecting its coordination behavior. scielo.org

Ancillary Ligands: The introduction of additional, "ancillary" ligands can compete for coordination sites on the calcium ion, leading to mixed-ligand coordination polymers with entirely new structures and properties. unigoa.ac.in For example, the reaction of a calcium 4-nitrobenzoate (B1230335) complex with imidazole (B134444) results in a new polymeric structure incorporating the imidazole ligand. unigoa.ac.in

By carefully managing these factors, researchers can direct the assembly of calcium 2-aminobenzoate into coordination polymers with desired dimensionality (e.g., 1D chains, 2D layers, or 3D frameworks) and, consequently, tune their physical and chemical properties for specific applications in materials science. mdpi.commdpi.com

Q & A

Q. What are the validated methods for synthesizing calcium 2-aminobenzoate, and how can purity be ensured during preparation?

Calcium 2-aminobenzoate is synthesized via the reaction of 2-aminobenzoic acid with calcium hydroxide or calcium chloride in aqueous media. Key steps include pH adjustment (6.5–7.5) to stabilize the carboxylate group and stoichiometric control to avoid excess free calcium ions . Purity is confirmed using FTIR (to verify carboxylate and amine group coordination) and NMR (to assess proton environments). For quantitative purity, elemental analysis (Ca²⁺ content via EDTA titration) and HPLC (≥98% purity threshold) are recommended .

Q. Which analytical techniques are most effective for quantifying calcium 2-aminobenzoate in biological or environmental matrices?

  • UV-Vis Spectroscopy : Utilizes the absorbance of the aromatic amine group (λ~308 nm) but requires calibration against a standard curve and matrix interference checks .
  • HPLC with Fluorescence Detection : Enhances sensitivity for trace amounts (LOD ~0.1 µg/mL) by exploiting the compound’s native fluorescence .
  • Radioisotope Tracing : For metabolic studies, [U-¹⁴C]-labeled 2-aminobenzoate can track degradation pathways via scintillation counting .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for calcium 2-aminobenzoate across different solvents?

Discrepancies arise from variations in solvent polarity, temperature, and hydration states. For example:

  • Aqueous Solubility : Highly pH-dependent; solubility increases at alkaline pH due to deprotonation of the carboxylate group .
  • Organic Solvents : Low solubility in apolar solvents (e.g., hexane) but moderate in DMSO or DMF. Use dynamic light scattering (DLS) to monitor aggregation in real time .
  • Contaminant Interference : Impurities (e.g., residual chloride ions) may artificially alter solubility; conduct ion chromatography to verify solvent purity .

Q. What experimental designs are optimal for studying calcium 2-aminobenzoate’s coordination chemistry and ligand-binding interactions?

  • Spectroscopic Methods :
  • FTIR : Identify shifts in carboxylate (ν~1600 cm⁻¹) and amine (ν~3400 cm⁻¹) vibrational bands upon metal coordination .
  • X-ray Absorption Spectroscopy (XAS) : Resolve Ca²⁺ coordination geometry (e.g., octahedral vs. tetrahedral) and bond distances .
    • Competitive Binding Assays : Use EDTA or EGTA to quantify calcium binding affinity (log K values) via potentiometric titration .

Q. How can researchers address inconsistencies in enzymatic activity data involving calcium 2-aminobenzoate as a substrate or inhibitor?

  • Enzyme Source Variability : Use standardized cell extracts (e.g., E. coli anaerobically grown on 2-aminobenzoate) to ensure consistent reductase activity .
  • Substrate Purity : Pre-treat with thioesterase to eliminate 2-aminobenzoyl-CoA hydrolysis artifacts .
  • Kinetic Modeling : Apply Michaelis-Menten analysis with Ti(III) citrate as a reductant to differentiate rate-limiting steps (e.g., CoA thioester reduction vs. aromatic ring activation) .

Q. What methodologies are recommended for investigating calcium 2-aminobenzoate’s role in anaerobic degradation pathways?

  • Radioisotope Assays : Track [U-¹⁴C]-2-aminobenzoate conversion to benzoyl-CoA and downstream products (e.g., cyclohex-1-ene derivatives) using thin-layer chromatography (TLC) and autoradiography .
  • Mutant Strain Studies : Compare degradation efficiency in wild-type vs. bamB/bamE knockout strains to identify critical reductase components .
  • Stopped-Flow Kinetics : Measure transient intermediates (e.g., radical species) during reductive dearomatization .

Methodological Standards & Reproducibility

Q. How should researchers document experimental protocols for calcium 2-aminobenzoate studies to ensure reproducibility?

  • Detailed Synthesis Reports : Include molar ratios, reaction times, and purification steps (e.g., recrystallization solvents) .
  • Data Transparency : Provide raw spectra (FTIR, NMR), chromatograms (HPLC), and kinetic curves in supplementary materials .
  • Negative Controls : Report blank assays (e.g., enzyme-free or substrate-free conditions) to validate signal specificity .

Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data in calcium 2-aminobenzoate studies?

  • Multivariate Analysis : Use principal component analysis (PCA) to identify confounding variables (e.g., pH, temperature) across datasets .
  • Error Propagation Models : Quantify uncertainty in binding constants or degradation rates using Monte Carlo simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.